molecular formula C12H13NO2 B2574457 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one CAS No. 2094372-05-9

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one

Cat. No.: B2574457
CAS No.: 2094372-05-9
M. Wt: 203.241
InChI Key: YASCFFLFWNEMNJ-UHFFFAOYSA-N
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Description

“4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one” is a chemical compound with the CAS Number: 2094570-65-5 . It has a molecular weight of 225.72 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone . Another method involves the oxidation of substituted 1,2,4,5-tetrahydro-3H-spiro[benz-2-azepine-3,1’-cyclohexanes] with potassium permanganate under phase-transfer catalysis conditions .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H15NO.ClH/c1-2-5-11-10(4-1)8-13-9-12(14-11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.


Physical and Chemical Properties Analysis

The compound is a powder stored at room temperature . It has a molecular weight of 225.72 . More detailed physical and chemical properties would require additional experimental data.

Scientific Research Applications

Synthesis and Structural Studies

4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one is involved in the synthesis of novel scaffolds for drug discovery. For instance, the compound 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] was synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone, providing a novel scaffold with well-defined orientation of side chains, important for the combinatorial synthesis of drug-like molecules (Willand et al., 2004).

Biological Properties

The reduction of substituted spiro-piperidinyl chromanone oximes affords substituted 4,5-dihydro-3H-spiro[1,5]-benzoxazepine-2,4′-piperidines. These compounds, particularly the spiro-benzoxazepine analogue 5j, serve as key intermediates for the creation of a diverse library of potential bioactive drugs. The analogues have been evaluated as possible aspartyl protease inhibitors for HIV protease (HIV-1) and β-secretase (BACE-1) (Laras et al., 2006).

Chemical Transformations

The compound undergoes various chemical transformations, contributing to the field of synthetic organic chemistry. For instance, the oxidation and reduction of 5-methyl-4,5-dihydro-3H-spiro[benz-2-azepine-3,1′-cyclohexane] N-oxide leads to the formation of N-hydroxy-1,2,3,4-tetrahydrobenz-2-azepines, benz-2-azepine-1-one, its N-acetoxy derivative, and isoxazolidino- and oxadiazolidino[3,2-a]benz-2-azepines spirofused with a cyclohexane ring (Varlamov et al., 2004).

Antimicrobial, Anti-Inflammatory, and Antioxidant Activities

Spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines, which can be synthesized using this compound, have shown promising antimicrobial, anti-inflammatory, and antioxidant activities. One of the compounds exhibited high antimicrobial activity against S. aureus ATCC 43300 and displayed an anti-inflammatory effect superior to the reference drug diclofenac, along with significant antioxidant activity (Mandzyuk et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

spiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-9-4-1-2-5-10(9)15-12(8-13-11)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASCFFLFWNEMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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